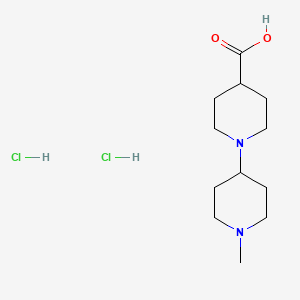

1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride

CAS No.: 1185304-52-2

Cat. No.: VC2641276

Molecular Formula: C12H24Cl2N2O2

Molecular Weight: 299.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185304-52-2 |

|---|---|

| Molecular Formula | C12H24Cl2N2O2 |

| Molecular Weight | 299.23 g/mol |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C12H22N2O2.2ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H |

| Standard InChI Key | BOGCJQTVEZINCB-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl.Cl |

| Canonical SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl.Cl |

Introduction

Chemical Structure and Properties

1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride is structurally related to several compounds found in the literature. It shares structural similarities with methyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride (CAS: 889952-08-3), differing primarily in the functional group at the 4-position (carboxylic acid versus carboxylate ester) . The compound features a bipiperidine scaffold, which consists of two piperidine rings connected through a nitrogen-carbon bond.

Physicochemical Properties

The physicochemical properties of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O2·2HCl |

| Molecular Weight | Approximately 299.24 g/mol |

| Physical State | Crystalline solid |

| Solubility | Highly soluble in water due to salt formation |

| Melting Point | Not specifically reported in available data |

| pKa | Variable due to multiple ionizable groups |

| LogP | Lower than comparable ester derivatives |

The compound's dihydrochloride salt formation significantly enhances its aqueous solubility compared to the free base form. This characteristic makes it particularly suitable for various research applications where aqueous solubility is essential.

Structural Features

The core structural feature of this compound is the bipiperidine scaffold, where two piperidine rings are connected. The methyl substitution at the 1' position alters the electronic properties and potentially the receptor binding characteristics compared to unmethylated analogs. The carboxylic acid functionality at the 4-position provides a site for potential hydrogen bonding interactions with biological targets and serves as a point for further derivatization .

Synthesis and Preparation Methods

The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride typically involves multiple steps, drawing from established procedures for related compounds.

Synthetic Routes

Based on the synthetic approaches for similar compounds, the preparation of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride likely follows these general steps:

-

Preparation of the bipiperidine core structure through coupling reactions

-

Selective methylation at the 1' position

-

Introduction or manipulation of the carboxylic acid group at the 4-position

-

Formation of the dihydrochloride salt

The specific reaction conditions would need to be optimized to ensure high yield and purity of the final product.

Purification Techniques

To achieve high purity of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride, several purification techniques can be employed:

-

Recrystallization using appropriate solvent systems

-

Column chromatography for intermediate purification

-

Salt formation and subsequent recrystallization

-

Filtration and washing to remove impurities

These purification steps are crucial to achieve the typical 97% or higher purity required for research applications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride and related compounds provides insights into the functional significance of specific structural elements.

Effect of N-Methylation

The methyl group at the 1' position of the bipiperidine scaffold can significantly influence:

-

Lipophilicity and membrane permeability

-

Receptor binding specificity and affinity

-

Metabolic stability of the compound

These effects may translate to altered pharmacokinetic properties and biological activities compared to unmethylated analogs.

Carboxylic Acid versus Ester Derivatives

Comparing 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride with its methyl ester counterpart (methyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride) reveals important distinctions:

-

The carboxylic acid form likely exhibits higher aqueous solubility but lower lipophilicity

-

The ester derivative may show enhanced membrane permeability but requires hydrolysis for conversion to the active acid form

-

Different pharmacokinetic profiles would be expected between the acid and ester forms

Analytical Characterization

Proper characterization of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride is essential for confirming its identity, purity, and structural integrity.

Spectroscopic Identification

Several spectroscopic techniques can be employed for characterization:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would reveal characteristic signals for the bipiperidine rings, methyl group, and carboxylic acid functionality

-

Infrared (IR) spectroscopy: Would show characteristic absorption bands for the carboxylic acid group (C=O stretch, O-H stretch) and C-N bonds

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure

Chromatographic Analysis

Chromatographic techniques serve as valuable tools for purity assessment:

-

High-Performance Liquid Chromatography (HPLC): Using appropriate columns and mobile phases to assess purity

-

Gas Chromatography (GC): For analysis of volatile derivatives or degradation products

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity checks

These techniques, when validated, provide quantitative measures of the compound's purity and can detect the presence of synthesis-related impurities .

Comparison with Structural Analogs

A comparative analysis with structural analogs helps position 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride within the broader context of bipiperidine derivatives.

Bipiperidine Derivatives

The following table compares 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride with selected structural analogs:

| Compound | CAS Number | Molecular Weight | Key Structural Differences | Notable Properties |

|---|---|---|---|---|

| 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride | Not specified in search results | ~299.24 g/mol | N-methyl at 1', carboxylic acid at 4, dihydrochloride salt | Enhanced water solubility |

| Methyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride | 889952-08-3 | 299.24 g/mol | Methyl ester at 4-position | 97% purity typically available |

| 1,4'-Bipiperidine-1'-carboxylic acid | 11367848 (PubChem CID) | 212.29 g/mol | Carboxylic acid at 1' position instead of 4 | Monocarboxylic acid derivative |

| 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride | 349534-98-1 (free acid) | 226.32 g/mol (free acid) | Monohydrochloride salt | Balanced solubility and lipophilicity |

This comparative analysis highlights the structural diversity within the bipiperidine class and the potential impact of these structural variations on physicochemical and biological properties .

Salt Form Considerations

The dihydrochloride salt form of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid offers distinct advantages:

-

Enhanced aqueous solubility compared to the free base or monohydrochloride forms

-

Improved stability during storage

-

Potentially different pharmacokinetic profiles in biological systems

These properties make the dihydrochloride salt particularly suitable for various research applications, especially when aqueous solubility is a priority.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume